

Ganoderic Acid D2: A Comparative Analysis of Bioactivity with Synthetic Derivatives

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Compound of Interest

Compound Name: *Ganoderic acid D2*

Cat. No.: *B10828596*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the known bioactivity of the naturally occurring triterpenoid, **Ganoderic acid D2**, with that of its potential synthetic derivatives. Due to a notable gap in the scientific literature regarding specific synthetic derivatives of **Ganoderic acid D2** and their direct comparative bioactivities, this analysis will focus on the established biological activities of the closely related Ganoderic acid D. This will serve as a foundational reference point to extrapolate the potential effects of synthetic modifications to the **Ganoderic acid D2** structure.

Chemical Structures and Properties

Ganoderic acid D and D2 are structurally distinct triterpenoids isolated from *Ganoderma lucidum*. These differences, primarily in their oxygenation patterns, are crucial in defining their biological activities.

Compound	Molecular Formula	Molecular Weight	Key Structural Features
Ganoderic Acid D	C ₃₀ H ₄₄ O ₇	516.67 g/mol	Lanostane skeleton with hydroxyl and carboxyl groups.
Ganoderic Acid D2	C ₃₀ H ₄₂ O ₈	530.65 g/mol	Additional oxygen atom compared to Ganoderic Acid D, suggesting a higher degree of oxidation which may influence its reactivity and binding affinity to biological targets.[1]

Comparative Bioactivity: Ganoderic Acid D as a Proxy

While specific data for **Ganoderic acid D2** remains limited, extensive research into Ganoderic acid D provides valuable insights into its potent anti-cancer properties. The primary mechanism of action identified for Ganoderic acid D is the downregulation of the mTOR signaling pathway.

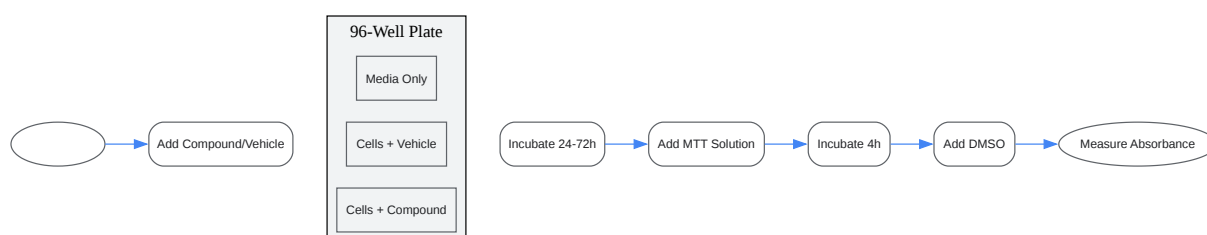
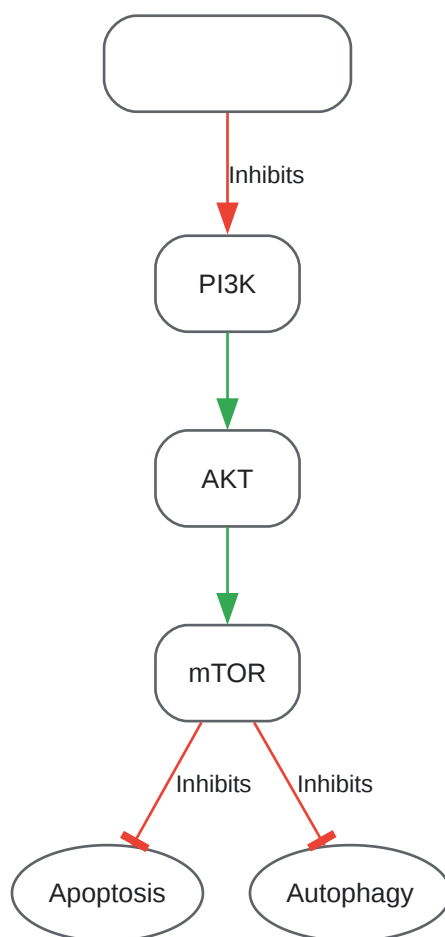
Table 1: In Vitro Cytotoxicity of Ganoderic Acid D

Cell Line	Cancer Type	IC ₅₀ Value	Reference
HepG2	Hepatocellular Carcinoma	0.14 µg/mL	[2]
HeLa	Cervical Cancer	0.18 µg/mL	[2]
Caco-2	Colorectal Adenocarcinoma	0.02 µg/mL	[2]
Esophageal Squamous Carcinoma Cells	Esophageal Cancer	Not specified, but shown to induce apoptosis and autophagy	[3]

Signaling Pathway Modulation

Ganoderic Acid D and the mTOR Pathway

Ganoderic acid D has been shown to synergistically promote apoptosis and autophagic cell death in esophageal squamous cell carcinoma cells by downregulating the expression of phosphorylated proteins in the mTOR signaling pathway, including PI3K, AKT, and mTOR. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.



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